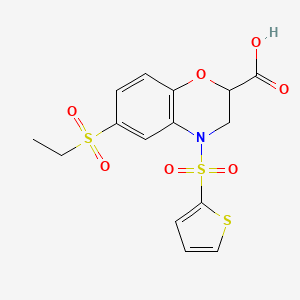

6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Description

This compound belongs to the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid scaffold, a pharmacophore studied for its antagonistic activity against cysteinyl leukotriene receptors (CysLT1R and CysLT2R) . The substituents at positions 4 and 6—2-thienylsulfonyl and ethylsulfonyl, respectively—impart distinct electronic and steric properties, influencing receptor selectivity and pharmacokinetics.

Properties

IUPAC Name |

6-ethylsulfonyl-4-thiophen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO7S3/c1-2-25(19,20)10-5-6-12-11(8-10)16(9-13(23-12)15(17)18)26(21,22)14-4-3-7-24-14/h3-8,13H,2,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCKSKLQRXRBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CS3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multiple steps. A common route starts with the preparation of the benzoxazine ring, followed by the introduction of the ethylsulfonyl and thienylsulfonyl groups. Reaction conditions often include:

Solvents like dichloromethane or ethanol.

Catalysts such as palladium or platinum-based compounds.

Controlled temperatures, typically ranging from 60 to 100°C.

Industrial Production Methods

Industrial-scale production may employ flow chemistry techniques for efficient, continuous synthesis. Automation and optimization of reaction conditions help in scaling up while maintaining yield and purity.

Chemical Reactions Analysis

Sulfonyl Group Reactions

The ethylsulfonyl (-SO₂C₂H₅) and thienylsulfonyl (-SO₂C₄H₃S) groups exhibit distinct reactivity:

-

Nucleophilic Substitution : Both sulfonyl groups can act as leaving groups under basic conditions. For example, displacement reactions with amines or alkoxides yield substituted benzoxazine derivatives.

-

Electrophilic Aromatic Substitution : Electron-withdrawing sulfonyl groups deactivate the benzoxazine ring toward electrophilic attack, directing substitutions to specific positions (e.g., para to sulfonyl groups).

Carboxylic Acid Reactions

The carboxylic acid (-COOH) moiety undergoes typical acid-derived transformations:

-

Esterification : Reacts with alcohols (e.g., ethanol) in acidic media to form esters, as seen in its ethyl ester derivative (CAS 866051-04-9) .

-

Amidation : Coupling with amines via carbodiimide-mediated reactions produces amide-linked conjugates, useful in drug design .

Benzoxazine Ring Modifications

The 3,4-dihydro-2H-1,4-benzoxazine core participates in:

-

Ring-Opening Reactions : Acidic or basic conditions cleave the oxygen-nitrogen bond, forming diols or diamines .

-

Oxidation : Catalytic oxidation converts the dihydrobenzoxazine ring to a fully aromatic system, altering electronic properties .

Palladium-Catalyzed Cross-Coupling

Pd-based catalysts enable C–C bond formation at the benzoxazine core. For instance, Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 6-position .

Mechanistic Insights

-

Steric Effects : Bulky sulfonyl groups hinder reactions at the 4-position, favoring substitutions at the 6-position.

-

Electronic Effects : Electron-withdrawing sulfonyl groups increase the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.

Key Reaction Pathways and Data

Research Highlights

-

Anticancer Derivatives : Conjugation with purine analogs via the carboxylic acid group yielded compounds with selective cytotoxicity against Jurkat and A549 cell lines (IC₅₀ = 0.5–2.5 μM) .

-

Solubility Optimization : Esterification improved solubility in organic solvents (e.g., DMSO, ethanol), enhancing bioavailability .

-

Catalytic Asymmetry : Chiral CPAs achieved >99% enantiomeric excess in synthesizing benzoxazine intermediates .

This compound’s multifunctional architecture positions it as a versatile scaffold for developing therapeutics and advanced materials. Further studies are needed to explore its catalytic cycloadditions and photoactive properties.

Scientific Research Applications

Structural Features

The compound features:

- Benzoxazine Ring : A heterocyclic structure that contributes to its chemical reactivity.

- Sulfonyl Groups : Enhance the compound's reactivity and potential therapeutic effects.

- Carboxylic Acid Group : Imparts acidic properties and potential for further chemical modifications.

Example Synthesis Pathway

- Starting Materials : Appropriate thienyl and ethyl sulfonyl precursors.

- Reagents : Use of bases or acid catalysts to facilitate the formation of the benzoxazine structure.

- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.

Cytotoxicity Studies

Research has indicated that compounds with similar structures exhibit notable biological activities, including:

- Antitumor Activity : Preliminary studies suggest that 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid may have cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against murine mammary carcinoma and human colorectal adenocarcinoma cell lines .

Medicinal Chemistry

This compound holds promise in drug development due to its:

- Potential as an Anticancer Agent : Its structural analogs have been investigated for their ability to selectively target cancer cells while sparing normal cells.

- Anti-inflammatory Properties : Similar benzoxazine derivatives have demonstrated anti-inflammatory effects in preclinical studies.

Organic Synthesis

The compound's unique structure allows for:

- Further Chemical Modifications : The functional groups present can be modified to create new derivatives with enhanced pharmacological properties.

- Use as a Building Block : It can serve as a precursor in the synthesis of more complex organic molecules.

Study 1: Antitumor Activity

A study focusing on the cytotoxic activity of related benzoxazine compounds highlighted the potential of this compound against specific tumor cell lines. The results indicated selective cytotoxicity with minimal effects on normal fibroblasts .

Study 2: Chemical Modifications

Research into structural modifications of benzoxazines has shown that altering substituents can significantly impact their biological activity. This opens avenues for developing targeted therapies based on this compound's scaffold.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism depends on the application:

In biological systems, it might interact with enzymes or receptors, influencing pathways related to inflammation or cancer proliferation.

As a ligand, it can form complexes with metals, affecting catalytic activity in chemical reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Comparable Compounds

Substituent Effects on Receptor Selectivity

The 2-thienylsulfonyl group at position 4 (target compound) introduces a heteroaromatic ring with sulfur atoms, which may engage in π-π stacking or hydrogen bonding with receptor residues. In contrast, the phenylsulfonyl analog (CAS 866051-05-0) lacks sulfur-mediated interactions but offers greater hydrophobicity .

At position 6, the ethylsulfonyl group provides moderate steric bulk compared to chloro or carboxymethyl substituents. Chloro derivatives (e.g., CAS 866134-42-1) are electron-withdrawing, which may stabilize the molecule but limit solubility. The carboxymethyl group (CAS 866134-97-6) enhances hydrophilicity, favoring aqueous solubility but possibly limiting membrane permeability .

Implications for Drug Development

- Receptor Selectivity : The 3,4-dihydro-2H-1,4-benzoxazine scaffold is critical for antagonizing CysLT receptors, with substituents dictating selectivity for CysLT1R (pro-inflammatory) vs. CysLT2R (tissue repair) . The target compound’s thienylsulfonyl group may favor interactions with one subtype over the other.

- Pharmacokinetic Optimization : Balancing solubility (e.g., carboxymethyl derivatives) and lipophilicity (e.g., phenylsulfonyl analogs) is crucial for bioavailability.

Biological Activity

6-(Ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS No. 866051-04-9) is a compound belonging to the benzoxazine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C15H15NO7S3

- Molecular Weight : 445.53 g/mol

- Structure : The compound features a benzoxazine core with ethylsulfonyl and thienylsulfonyl substituents that may influence its biological activity.

Antagonistic Properties

Research has indicated that compounds within the benzoxazine class exhibit significant antagonistic activities at serotonin receptors. A related study evaluated several derivatives for their ability to antagonize the serotonin 3 (5HT3) receptor. The introduction of substituents at specific positions on the benzoxazine ring has been shown to enhance receptor binding affinity and antagonistic effects. For instance, modifications at the 2 position of the benzoxazine ring resulted in increased antagonistic activities, with specific derivatives achieving Ki values as low as 0.019 nM .

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the safety profile of benzoxazine derivatives. While specific data for this compound is sparse, related compounds have shown varying degrees of cytotoxicity against cancer cell lines. The structural modifications in the benzoxazine framework can lead to differential cytotoxic effects, suggesting that further investigation into this compound's cytotoxic potential is warranted.

Structure-Activity Relationship (SAR)

The biological activity of benzoxazine derivatives is heavily influenced by their structural features. The following table summarizes key findings related to SAR for compounds similar to this compound:

| Modification | Effect on Activity |

|---|---|

| Substituents at 2 position | Increased antagonistic activity at 5HT3 |

| Ethylsulfonyl group | Potential enhancement of solubility and bioavailability |

| Thienylsulfonyl group | Possible increase in antimicrobial activity |

Case Studies

A notable case study involved a series of benzoxazine derivatives where modifications led to enhanced affinity for serotonin receptors. One derivative exhibited long-lasting antagonistic effects attributed to specific structural features that stabilized receptor interactions . This underscores the importance of detailed SAR studies in optimizing therapeutic agents derived from this chemical class.

Q & A

Q. What synthetic strategies are recommended for preparing sulfonated benzoxazine derivatives like this compound, and what purity challenges arise?

Methodological Answer: Synthesis typically involves sequential sulfonation of the benzoxazine core. For example, sulfonyl chloride intermediates (e.g., 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, CAS 892948-94-6) can react with ethyl and thienyl nucleophiles . Key steps include:

- Sulfonation: Use anhydrous conditions to minimize hydrolysis of sulfonyl chlorides.

- Purification: Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) is critical, as impurities in similar compounds (e.g., 97% purity for thiazole derivatives) highlight the need for rigorous solvent selection .

- Purity Assessment: Combine HPLC (C18 column, acetonitrile/water gradient) with melting point analysis (e.g., 143–152.5°C for benzoxazine analogs ).

Q. How should researchers resolve discrepancies in melting point data for sulfonated heterocycles?

Methodological Answer: Melting point variations (e.g., ±5°C ranges in catalog data ) may stem from polymorphic forms or residual solvents. To address this:

- Controlled Crystallization: Use slow cooling rates and seed crystals to ensure consistent crystal packing.

- Differential Scanning Calorimetry (DSC): Compare thermal profiles to distinguish polymorphs (e.g., sharp endothermic peaks vs. broad transitions).

- Solvent Traces: Perform Karl Fischer titration or GC-MS to quantify residual solvents affecting melting behavior.

Advanced Research Questions

Q. What advanced chromatographic methods are suitable for separating epimers or structural isomers in sulfonated benzoxazines?

Methodological Answer: Epimer separation (e.g., as noted for triazole-containing analogs ) requires chiral stationary phases. Recommended approaches:

- HPLC with Chiral Columns: Use cellulose tris(3,5-dimethylphenylcarbamate) or amylose-based columns with hexane/isopropanol mobile phases.

- Method Optimization: Adjust pH (e.g., 4.5–6.5) to stabilize sulfonamide groups and enhance resolution.

- Validation: Cross-check with circular dichroism (CD) spectroscopy to confirm enantiomeric purity.

Q. How can computational modeling guide the design of stable sulfonamide derivatives for pharmacological studies?

Methodological Answer: Leverage density functional theory (DFT) and molecular dynamics (MD) simulations:

- Sulfonamide Stability: Calculate bond dissociation energies (BDEs) for S–N and S–O bonds to predict hydrolytic susceptibility.

- Solubility Prediction: Use COSMO-RS models to correlate sulfonyl group electronegativity with solubility in biorelevant media (e.g., simulated intestinal fluid).

- Target Interaction: Dock the compound into protein active sites (e.g., cyclooxygenase-2) to prioritize derivatives with optimal binding free energies.

Q. What analytical workflows are recommended for identifying and quantifying trace impurities in sulfonated heterocycles?

Methodological Answer: Impurity profiling (e.g., "specified unidentified impurities" in pharmacopeial standards ) requires:

- LC-MS/MS: Use high-resolution Q-TOF to detect low-abundance impurities (e.g., desulfonation byproducts).

- Forced Degradation Studies: Expose the compound to heat (70°C), UV light, and acidic/basic conditions to generate degradation markers.

- Quantitative NMR (qNMR): Employ ¹H-NMR with internal standards (e.g., maleic acid) for impurity quantification without reference materials.

Q. How can researchers optimize reaction yields for multi-step syntheses involving sulfonamide coupling?

Methodological Answer: Key considerations for yield improvement:

- Activation of Sulfonyl Groups: Use coupling agents like HATU or EDCI to enhance reactivity of sulfonyl chlorides.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions; optimize via DoE (Design of Experiments).

- Real-Time Monitoring: Implement in-situ FTIR to track sulfonamide bond formation (characteristic peaks at 1350–1300 cm⁻¹ for S=O stretching).

Q. What strategies mitigate oxidative degradation of thienylsulfonyl moieties during storage?

Methodological Answer: Thiophene-derived sulfonamides are prone to oxidation. Mitigation approaches include:

- Antioxidant Additives: Incorporate 0.1% w/w ascorbic acid or butylated hydroxytoluene (BHT) in solid-state formulations.

- Packaging: Use amber glass vials under nitrogen atmosphere to block UV light and oxygen exposure.

- Stability Indicating Methods: Develop UPLC-PDA methods to monitor sulfone-to-sulfoxide conversion (retention time shifts).

Data Contradiction Analysis

Example Issue: Conflicting reports on sulfonamide reactivity in nucleophilic substitutions.

Resolution Workflow:

Contextualize Conditions: Compare reaction solvents (e.g., DMSO vs. THF), temperatures, and catalysts used in conflicting studies.

Replicate Experiments: Systematically vary one parameter (e.g., base strength) while holding others constant.

Mechanistic Probes: Use ³⁵S isotopic labeling to track sulfonate group transfer efficiency under disputed conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.